N-(Biotin)-N-bis(PEG1-alcohol)
Overview
Description
N-(Biotin)-N-bis(PEG1-alcohol) is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with polyethylene glycol (PEG) units. This compound is often used in biochemical and medical research due to its unique properties, such as enhanced solubility and biocompatibility.
Mechanism of Action
Target of Action
N-(Biotin)-N-bis(PEG1-alcohol), also known as Ho-apeg4-oh n-biotin, is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound contains two parts: a biotin moiety and a PEG1-alcohol moiety . Biotin is often used as an affinity tag in biological analysis and molecular labeling . The PEG1-alcohol moiety is a polyethylene glycol (PEG) group, which can increase the solubility and stability of the compound . The two PEG1-alcohol molecules are connected to the same nitrogen atom .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the target proteins that it binds to. As a PROTAC linker, it can be used to synthesize PROTAC molecules that target a wide range of proteins . The specific pathways affected would depend on the target proteins of the synthesized PROTACs.
Pharmacokinetics
It can increase their stability, solubility, and half-life, and reduce their immunogenicity and toxicity .
Action Environment
The action of N-(Biotin)-N-bis(PEG1-alcohol) can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence its action, such as proteins that can bind to the biotin moiety .
Biochemical Analysis
Biochemical Properties
N-(Biotin)-N-bis(PEG1-alcohol) is a biotinylation reagent with N-hydroxysuccinimide ester and a 4 PEG spacer . The N-hydroxysuccinimide (NHS) group reacts with primary amines at pH 7.0-9.0 . It can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This suggests that N-(Biotin)-N-bis(PEG1-alcohol) interacts with enzymes, proteins, and other biomolecules through these primary amines.
Molecular Mechanism
The molecular mechanism of N-(Biotin)-N-bis(PEG1-alcohol) involves its reaction with primary amines . The NHS group in the compound reacts with primary amines at pH 7.0-9.0 to form amide bonds . This reaction can occur with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This allows N-(Biotin)-N-bis(PEG1-alcohol) to bind to these biomolecules and exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin)-N-bis(PEG1-alcohol) typically involves the conjugation of biotin with PEG units. One common method is the activation of biotin with a coupling agent, followed by the reaction with PEG1-alcohol under controlled conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-(Biotin)-N-bis(PEG1-alcohol) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Biotin)-N-bis(PEG1-alcohol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the PEG units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the biotin or PEG units.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biotinylated PEG aldehydes or acids, while substitution can produce various biotin-PEG derivatives.
Scientific Research Applications
N-(Biotin)-N-bis(PEG1-alcohol) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and polymers.
Biology: Employed in the labeling and detection of biomolecules due to its biotin moiety, which has a high affinity for streptavidin.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
N-(Biotin)-N-bis(PEG2-alcohol): Similar structure but with two PEG units, offering increased solubility.
N-(Biotin)-N-bis(PEG3-alcohol): Contains three PEG units, further enhancing solubility and biocompatibility.
Biotin-PEG-NHS: A biotinylated PEG compound with an N-hydroxysuccinimide (NHS) ester, used for amine coupling reactions.
Uniqueness
N-(Biotin)-N-bis(PEG1-alcohol) is unique due to its balance of solubility and biocompatibility, making it versatile for various applications. Its single PEG unit provides sufficient solubility without significantly increasing the molecular weight, which can be advantageous in certain applications.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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